Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate
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Overview
Description
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is an organic compound with the molecular formula C22H17NO5 and a molecular weight of 375.37 g/mol . It is a yellow to pale yellow solid with a melting point of 180-183°C . This compound is of interest due to its unique structure, which includes a phenoxazine moiety linked to an isophthalate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate typically involves the condensation of 10H-phenoxazine with dimethyl isophthalate under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine ring to its corresponding reduced form.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxazine moiety can intercalate with DNA, potentially disrupting replication and transcription, which is of interest in anticancer research .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(10H-phenothiazin-10-yl)isophthalate
- Dimethyl 2-(10H-phenoxazin-10-yl)terephthalate
- Dimethyl 2-(10H-phenoxazin-10-yl)benzoate
Uniqueness
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is unique due to its specific combination of the phenoxazine moiety and the isophthalate ester. This structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C22H17NO5 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
dimethyl 2-phenoxazin-10-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO5/c1-26-21(24)14-8-7-9-15(22(25)27-2)20(14)23-16-10-3-5-12-18(16)28-19-13-6-4-11-17(19)23/h3-13H,1-2H3 |
InChI Key |
ZDBSNTNULAGMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
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